molecular formula C14H13IN2O B277783 4-ethyl-N-(5-iodopyridin-2-yl)benzamide

4-ethyl-N-(5-iodopyridin-2-yl)benzamide

Cat. No. B277783
M. Wt: 352.17 g/mol
InChI Key: OTUHTHALIDISNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(5-iodopyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a small molecule that belongs to the class of benzamides and has a molecular weight of 359.22 g/mol. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide is not fully understood, but it is believed to act as a modulator of specific protein-protein interactions. The compound has been shown to bind to the bromodomain of the BET family of proteins, which are involved in the regulation of gene expression. By inhibiting the interaction between the BET proteins and their target genes, 4-ethyl-N-(5-iodopyridin-2-yl)benzamide may have therapeutic potential for the treatment of diseases that are characterized by dysregulated gene expression.
Biochemical and Physiological Effects:
4-ethyl-N-(5-iodopyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In animal models of neurodegenerative diseases, the compound has been shown to improve cognitive function and reduce neuroinflammation. The compound has also been shown to modulate the immune response and reduce inflammation in various disease models.

Advantages and Limitations for Lab Experiments

The use of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide in lab experiments has several advantages, including its high potency and selectivity for specific protein targets. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using 4-ethyl-N-(5-iodopyridin-2-yl)benzamide.

Future Directions

There are several future directions for research on 4-ethyl-N-(5-iodopyridin-2-yl)benzamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the compound's role as a chemical probe for studying protein-protein interactions and gene expression regulation could be further investigated. Overall, the potential applications of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide in various fields of scientific research make it an exciting area of study with significant potential for future discoveries.

Synthesis Methods

The synthesis of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide involves a multi-step process that includes the reaction of 2-aminopyridine with ethyl 4-bromobenzoate, followed by the reaction of the resulting compound with sodium iodide. The final product is obtained by the reaction of the intermediate compound with ammonium hydroxide. The synthesis method has been optimized to obtain a high yield of the final product, and the purity of the compound is ensured using various analytical techniques.

Scientific Research Applications

4-ethyl-N-(5-iodopyridin-2-yl)benzamide has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. The compound has been studied for its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. It has also been investigated for its role as a chemical probe for studying the function of specific proteins and pathways in biological systems.

properties

Product Name

4-ethyl-N-(5-iodopyridin-2-yl)benzamide

Molecular Formula

C14H13IN2O

Molecular Weight

352.17 g/mol

IUPAC Name

4-ethyl-N-(5-iodopyridin-2-yl)benzamide

InChI

InChI=1S/C14H13IN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)

InChI Key

OTUHTHALIDISNL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I

Origin of Product

United States

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